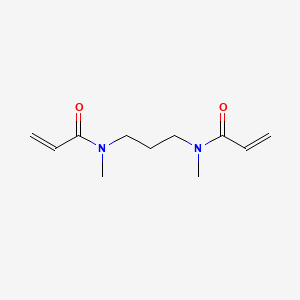
(4-Cyanophenyl)(4-fluorophenyl)borinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyanophenyl)(4-fluorophenyl)borinic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of both a cyanophenyl and a fluorophenyl group attached to a borinic acid moiety. The combination of these functional groups imparts distinct chemical reactivity and potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyanophenyl)(4-fluorophenyl)borinic acid typically involves the Suzuki–Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acid derivatives to couple aryl halides with boronic acids. The general reaction conditions include:
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: A mixture of water and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically conducted at elevated temperatures (80-100°C)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Cyanophenyl)(4-fluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The borinic acid moiety can be oxidized to boronic acid or borate esters.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of boronic acid derivatives.
Reduction: Conversion to aminophenyl derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Cyanophenyl)(4-fluorophenyl)borinic acid finds applications in various fields of scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of (4-Cyanophenyl)(4-fluorophenyl)borinic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The borinic acid moiety can form stable complexes with transition metals, facilitating catalytic processes. The cyanophenyl and fluorophenyl groups contribute to the compound’s reactivity and specificity in targeting molecular pathways.
Molecular Targets and Pathways:
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivity.
Biological Interactions: Potential to interact with biological macromolecules, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
(4-Fluorophenyl)boronic acid: Shares the fluorophenyl group but lacks the cyanophenyl group, resulting in different reactivity and applications.
(4-Cyanophenyl)boronic acid: Contains the cyanophenyl group but lacks the fluorophenyl group, leading to distinct chemical properties.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a fluorophenyl or cyanophenyl group, affecting its reactivity and use in different reactions.
Uniqueness: (4-Cyanophenyl)(4-fluorophenyl)borinic acid is unique due to the combination of cyanophenyl and fluorophenyl groups, which impart distinct reactivity and versatility in various applications. This dual functionality makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
872495-61-9 |
|---|---|
Molekularformel |
C13H9BFNO |
Molekulargewicht |
225.03 g/mol |
IUPAC-Name |
(4-cyanophenyl)-(4-fluorophenyl)borinic acid |
InChI |
InChI=1S/C13H9BFNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8,17H |
InChI-Schlüssel |
JQGFTINPQVTSSL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C#N)(C2=CC=C(C=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





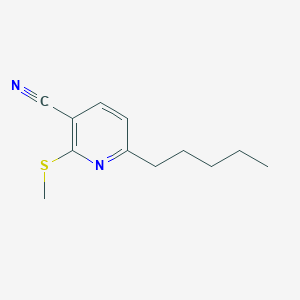
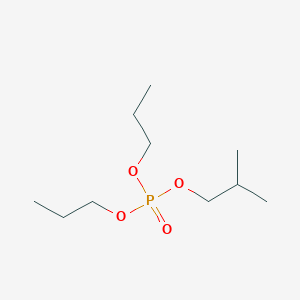
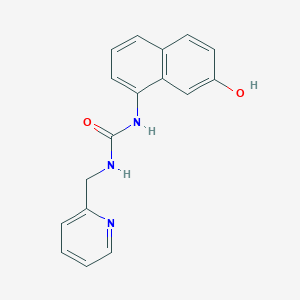
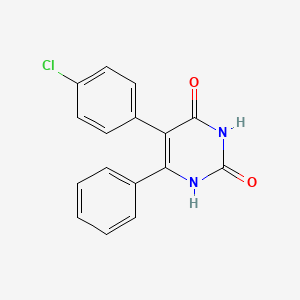
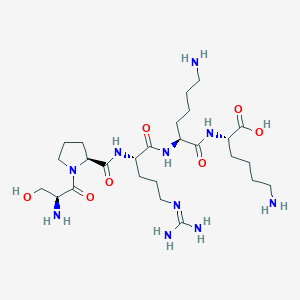
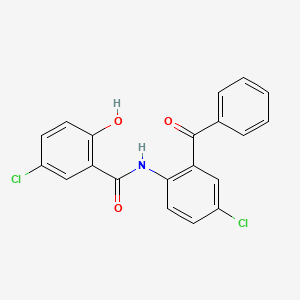
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B12594694.png)
![6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B12594697.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
